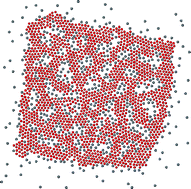Electrostatic control of self-organization: the role of charge gradients in heterogeneous media
Soft Matter Pub Date: 2008-06-30 DOI: 10.1039/B802760A
Abstract
Electrostatic interactions are essential in the function of biological entities. Most biomolecules are either strongly charged, like nucleic acids, or are composed of units with tunable degrees of charge, like


Recommended Literature
- [1] Coordination chemistry of a bis(benzimidazole) disulfide: eleven membered chelate ring in cobalt(ii), zinc(ii) and cadmium(ii) halide compounds; oxidative disulfide cleavage when coordinated to nickel(ii)†
- [2] Cruciform oligo(phenylenevinylene) with a bipyridine bridge: synthesis, its rhenium(i) complex and photovoltaic properties†
- [3] A flow visualization and superposition rheology study of shear-banding wormlike micelle solutions†
- [4] Synthetic lipopeptides as potential topical therapeutics in wound and skin care: in vitro studies of permeation and skin cells behaviour
- [5] In situ growth of ZIF-8-derived ternary ZnO/ZnCo2O4/NiO for high performance asymmetric supercapacitors†
- [6] Synthesis, optical properties, and antioxidant and anticancer activity of benzoheterazole dendrimers with triazole bridging unit†
- [7] Cationic and dicationic 1,2,3-triazolium-based poly(ethylene glycol ionic liquid)s†
- [8] Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes†
- [9] Capacious and programmable multi-liposomal carriers†
- [10] Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter†










